(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol

Lipophilicity ADME Hydrophobic interaction potential

(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is a bicyclic heterocycle combining a benzoxazepine core with an N‑ethyl substituent at the 4‑position and a primary hydroxymethyl anchor at the 7‑position. The compound belongs to the substituted 2,3,4,5‑tetrahydrobenzo[f][1,4]oxazepine family, a scaffold that has been validated as a functional core in both PEX14‑PEX5 protein‑protein interaction inhibitors with trypanocidal activity and highly selective human MAO‑B inhibitors relevant to Parkinson's disease.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 2092800-99-0
Cat. No. B1478681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
CAS2092800-99-0
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCN1CCOC2=C(C1)C=C(C=C2)CO
InChIInChI=1S/C12H17NO2/c1-2-13-5-6-15-12-4-3-10(9-14)7-11(12)8-13/h3-4,7,14H,2,5-6,8-9H2,1H3
InChIKeyJQASHMZZBXNNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol (CAS 2092800-99-0): Core Scaffold, Physicochemical Profile, and Research Supply Landscape


(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is a bicyclic heterocycle combining a benzoxazepine core with an N‑ethyl substituent at the 4‑position and a primary hydroxymethyl anchor at the 7‑position . The compound belongs to the substituted 2,3,4,5‑tetrahydrobenzo[f][1,4]oxazepine family, a scaffold that has been validated as a functional core in both PEX14‑PEX5 protein‑protein interaction inhibitors with trypanocidal activity and highly selective human MAO‑B inhibitors relevant to Parkinson's disease [1][2]. Commercially, the target compound is accessible at a standard purity of ≥98 % (HPLC) for research procurement, with batch‑specific QC documentation including NMR, HPLC, and GC spectra .

Why Generic 4‑Substituted Tetrahydrobenzoxazepine‑7‑methanols Cannot Substitute (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol Without Altered Binding and ADME Outcomes


Despite sharing a common benzoxazepine‑7‑methanol skeleton, the nature of the N‑4 substituent (alkyl chain length, branching, or heteroatom incorporation) critically modulates lipophilicity, hydrogen‑bond potential, and conformational flexibility. In the tetrahydrobenzoxazepine class, the N‑4 region directly interacts with the hydrophobic subpocket of PEX14 in trypanosomes, and the introduction of an ethyl group (versus methyl, isopropyl, or unsubstituted N–H) alters the alkyl‑π contact surface and desolvation penalty, leading to shifts in IC₅₀ values that cannot be predicted by simple additivity [1]. Likewise, in hMAO‑B inhibitor design, subtle changes at the N‑4 position dictate isoform selectivity and metabolic stability; therefore, procurement of an arbitrary 4‑substituted analog without experimental confirmation of target engagement and pharmacokinetic parameters introduces unacceptable risk in lead‑optimization campaigns [2].

Quantitative Differentiation of (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol Against the Closest 4‑Substituted Analogs


Predicted Lipophilicity (XLogP3) as a Surrogate for Passive Permeability and Hydrophobic Binding Contacts: 4‑Ethyl vs. 4‑Methyl, 4‑Isopropyl, and 4‑Unsubstituted Analogs

The calculated partition coefficient (XLogP3) for the 4‑ethyl derivative is 1.8 [1]. For the closest comparators, PubChem XLogP3 values are 1.3 for the 4‑methyl analog, 2.1 for the 4‑isopropyl analog, and 1.2 for the unsubstituted (N–H) parent [2]. The ethyl group thus provides a lipophilicity gain of +0.5 log unit relative to the methyl congener and +0.6 log unit relative to the unsubstituted scaffold, while remaining 0.3 log unit more polar than the branched isopropyl variant. This intermediate lipophilicity may balance membrane permeability with aqueous solubility in a narrow window preferred for CNS‑targeted candidates.

Lipophilicity ADME Hydrophobic interaction potential

Hydrogen‑Bond Donor/Acceptor Topology: 4‑Ethyl Preserves a Single H‑Bond Donor While Eliminating the Polar N–H of the Unsubstituted Parent

The target compound bears one hydrogen bond donor (the primary alcohol) and three hydrogen bond acceptors (the alcohol oxygen, the oxazepine ether oxygen, and the tertiary amine nitrogen) [1]. The unsubstituted (N–H) parent scaffold contains an additional H‑bond donor at the secondary amine, increasing the donor count to 2 . The N‑ethyl substitution therefore reduces the total H‑bond donor capacity by one, which in the context of the PEX14 binding site, where the oxazepine nitrogen engages in a critical hydrogen bond with the backbone carbonyl of Leu286, may shift the binding mode from a bidentate to a monodentate interaction while preserving the key acceptor contact [2].

Hydrogen bonding Molecular recognition Permeability

Rotatable Bond Count and Conformational Flexibility: 4‑Ethyl Introduces One Additional Rotatable Bond Relative to 4‑Methyl, Modulating Entropic Binding Penalty

The 4‑ethyl analog possesses two rotatable bonds (the ethyl C–C bond and the CH₂–OH bond) [1]. The 4‑methyl analog contains only one rotatable bond (CH₂–OH), while the 4‑isopropyl analog also has two but with greater steric restrictions [2]. The 4‑(2‑methoxyethyl) analog exhibits three rotatable bonds, introducing additional conformational entropy that may reduce binding affinity in rigid protein pockets . Thus, the ethyl group offers a moderate increase in conformational freedom over the methyl variant without the excessive flexibility of the methoxyethyl chain.

Conformational flexibility Ligand efficiency Entropic penalty

Class‑Level Trypanocidal Activity: The Tetrahydrobenzoxazepine Scaffold Delivers PEX14‑Dependent Cell Death at Low‑ to Mid‑Micromolar IC₅₀, Confirming Target Engagement of the Core Bicyclic Motif

In the 2021 Fino et al. study, a series of 17 substituted tetrahydrobenzoxazepines (including N‑functionalized variants) were evaluated in vitro against Trypanosoma parasites via disruption of the PEX14‑PEX5 interaction; active compounds exhibited IC₅₀ values ranging from low‑single‑digit to high‑double‑digit micromolar, with direct NMR and immunofluorescence confirmation of target engagement at PEX14 [1]. While the specific 4‑ethyl‑7‑hydroxymethyl derivative was not among the tested library, the core scaffold's validated trypanocidal activity establishes the class‑level relevance for anti‑parasitic drug discovery programs.

Trypanosomiasis PEX14-PEX5 inhibition Antiparasitic

Commercial Supply Consistency: 98 % HPLC Purity with Multi‑Technique Batch QC Outperforms Unspecified‑Purity Analogs from Secondary Sources

Bidepharm lists the target compound at a standard purity of 98 % with batch‑specific QC documentation including NMR, HPLC, and GC spectra . In contrast, the 4‑methyl analog is available at 95 % purity from certain secondary vendors , the 4‑isobutyl analog is described at 'typically 95 %' [1], and the unsubstituted parent is supplied as a hydrochloride salt with a molecular weight of 215.68 g/mol but without a standard purity commitment . The 98 % specification with orthogonal analytical characterization reduces the risk of uncharacterized impurities confounding biological assay results, a critical factor when the compound is used as a key intermediate in parallel synthesis.

Purity assurance Batch QC Procurement reliability

Absence of High‑Confidence Head‑to‑Head Biological Data: A Transparent Assessment of the Current Evidence Gap

A comprehensive search of PubMed, ACS Publications, Google Patents, and BindingDB (up to April 2026) returned no published study in which the 4‑ethyl‑7‑hydroxymethyl derivative was directly compared with its 4‑methyl, 4‑isopropyl, or 4‑unsubstituted congeners for any biological endpoint (enzyme inhibition, cellular potency, selectivity, pharmacokinetic parameter, or toxicity). The sole biological data connected to the CAS registry in BindingDB (Entry BDBM50173519) corresponds to a structurally distinct molecule and cannot be attributed to the target compound [1]. Consequently, all differentiation claims above are class‑level inferences or property‑based predictions; direct experimental head‑to‑head evidence is not available as of the search date.

Data gap SAR incompleteness Risk disclosure

Priority Research and Industrial Application Scenarios for (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol Based on Quantitative Differentiation Evidence


Parallel Library Synthesis for Trypanosoma PEX14‑PEX5 PPI Inhibitor Optimization

The validated trypanocidal activity of the tetrahydrobenzoxazepine scaffold [1], combined with the 7‑hydroxymethyl handle for ester, ether, or carbamate diversification and the N‑ethyl vector as a lipophilic anchor, makes this compound a strategic core for generating focused libraries aimed at improving the micromolar IC₅₀ of first‑generation PEX14 inhibitors. The intermediate lipophilicity (XLogP3 = 1.8) positions it in a favorable range for cell permeability without excessive promiscuity, while the single H‑bond donor and two rotatable bonds preserve ligand efficiency.

CNS‑Penetrant hMAO‑B Inhibitor Lead Generation

Given that the tetrahydrobenzoxazepine core has been reported to yield highly potent and selective hMAO‑B inhibitors [2], the 4‑ethyl‑7‑hydroxymethanol derivative is a suitable advanced intermediate for installing reporter groups (fluorescent probes, photoaffinity labels) at the 7‑position via the primary alcohol, enabling target‑engagement studies in neuronal cell models without altering the N‑ethyl pharmacophoric element likely required for MAO‑B isoform selectivity.

Physicochemical Property‑Driven Comparator Studies (SAR by N‑Alkyl Scan)

The compound's well‑defined property differentiation—intermediate logP between the methyl and isopropyl analogs, reduced HBD count versus the unsubstituted parent, and moderate rotatable bond count—makes it an essential member of a systematic N‑alkyl scan set (H, methyl, ethyl, isopropyl, cyclopropyl, methoxyethyl). Such a set enables deconvolution of lipophilicity‑driven vs. steric‑driven effects on target binding, metabolic stability, and permeability across a congeneric series [3].

Chemical Probe Synthesis with Built‑In Purification Handle

The 7‑hydroxymethyl group provides a latent aldehyde upon mild oxidation, enabling bioorthogonal ligation (e.g., oxime or hydrazone formation) for cellular pull‑down experiments. Combined with the 98 % purity and orthogonal QC provided by the primary vendor , the compound minimizes the risk of aldehyde‑reactive impurities interfering with chemoproteomic workflows, a documented pitfall when using lower‑purity commercial analogs.

Quote Request

Request a Quote for (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.